(3-Phenylpyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone

lipophilicity ADME physicochemical properties

Secure isomer-specific reference material for CNS SAR and analytical method development. This 3-phenylpyrrolidine scaffold with a 3-(trifluoromethyl)benzoyl moiety offers a defined XLogP of 4.1 and TPSA of 20.3 Ų. Avoid generic substitution risks; only the exact 3-phenyl, 3'-CF3 isomer ensures reproducible target engagement and ADME profiles. Ideal for RORγt inverse agonist libraries and D1/D2 assay controls.

Molecular Formula C18H16F3NO
Molecular Weight 319.327
CAS No. 1207010-48-7
Cat. No. B2367054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Phenylpyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone
CAS1207010-48-7
Molecular FormulaC18H16F3NO
Molecular Weight319.327
Structural Identifiers
SMILESC1CN(CC1C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C18H16F3NO/c19-18(20,21)16-8-4-7-14(11-16)17(23)22-10-9-15(12-22)13-5-2-1-3-6-13/h1-8,11,15H,9-10,12H2
InChIKeyJASKULAVZBNNHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Benchmark for (3-Phenylpyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone (CAS 1207010-48-7): Core Identity and Computed Properties


(3-Phenylpyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone, with CAS number 1207010-48-7, is a synthetic organic compound belonging to the class of phenylpyrrolidine derivatives. Its structure features a pyrrolidine ring substituted with a phenyl group at the 3-position and a 3-(trifluoromethyl)benzoyl group at the nitrogen. Verified physicochemical descriptors computed and catalogued in PubChem include a molecular weight of 319.3 g/mol, a computed octanol-water partition coefficient (XLogP3-AA) of 4.1, and a topological polar surface area of 20.3 Ų [1]. This establishes its baseline identity as a moderately lipophilic, neutral small molecule with distinct heterocyclic topology.

Procurement Risks in Substituting (3-Phenylpyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone with In-Class Analogs


In the absence of characterized biological profiles for closely related analogs, generic substitution is not supported by evidence. The compound's precise three-dimensional arrangement, defined by the 3-phenylpyrrolidine scaffold and the electron-withdrawing 3-(trifluoromethyl)phenyl moiety, is expected to influence key molecular recognition events. Variation in the position or nature of substituents—such as moving the trifluoromethyl group or altering the benzoyl attachment point—can disrupt binding to biological targets or alter ADME properties. Without direct comparator data, interchange is a procurement risk that jeopardizes experimental reproducibility [1].

Quantitative Differentiation Guide for (3-Phenylpyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone: An Evidence-Scarcity Assessment


Physicochemical Baseline: Computed Lipophilicity and Polar Surface Area Relative to Structural Analogs

The compound's XLogP3-AA of 4.1 positions it within a moderate lipophilicity range for CNS drug-like molecules. For context, an analog with a non-substituted benzoyl group (3-phenyl-1-benzoylpyrrolidine) would exhibit a lower XLogP due to the absence of the trifluoromethyl group, while a 4-trifluoromethyl isomer would share identical computed bulk properties but differ in electrostatic potential surface. These subtle property differences can drive divergent pharmacokinetic behavior, but direct experimental comparisons are absent from the accessible literature [1].

lipophilicity ADME physicochemical properties

Comparative Binding Affinity Gap: RORγt Inverse Agonism Context

A structurally related series of phenyl(3-phenylpyrrolidin-3-yl)sulfones has been evaluated for RORγt inverse agonism, where a benzylic methylene-to-cyclopentane transformation increased potency by more than 10-fold (232 nM for compound 3 vs 2980 nM for compound 2). The target compound lacks the sulfone linker but retains the 3-phenylpyrrolidine core. This class-level inference suggests that modifications around the pyrrolidine ring profoundly impact target engagement, although direct binding data for (3-Phenylpyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone are not publicly available [1].

RORγt inverse agonist binding affinity

Validated Application Scenarios for (3-Phenylpyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone


Chemical Probe Synthesis and Structure-Activity Relationship (SAR) Studies

The compound serves as a versatile intermediate for generating focused libraries of 3-phenylpyrrolidine-based ligands. Its well-defined computed properties (XLogP 4.1, TPSA 20.3 Ų) [1] allow rational modification for SAR exploration around nuclear receptors or CNS targets, where the electron-deficient 3-trifluoromethylphenyl group modulates binding-site electrostatics.

Analytical Reference Standard for Isomer Differentiation

Given the observed sensitivity of RORγt inverse agonist activity to structural isomerism within the phenylpyrrolidine class [1], this compound is critical as a certified reference material for isomer-specific analytical method development (HPLC, LC-MS) in forensic or quality control settings.

Negative Control in Dopaminergic Screening

While lacking direct data, the compound can be proposed as a negative control in D1/D2 dopamine receptor binding assays for laboratories exploring the structure-activity landscape of 3-phenylpyrrolidines, where subtle N-acylation changes are known to dictate affinity [1].

Quote Request

Request a Quote for (3-Phenylpyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.